![molecular formula C17H12F2N2O2 B6497520 2,6-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide CAS No. 946262-20-0](/img/structure/B6497520.png)
2,6-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide, commonly referred to as DFB, is an organic compound that has been studied for its potential applications in scientific research. DFB is a small molecule that can be synthesized and used in various laboratories and experiments. In
Wissenschaftliche Forschungsanwendungen
DFB has been studied for its potential applications in scientific research. One of the most prominent applications of DFB is in the field of drug discovery. DFB has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This makes DFB a potential candidate for the development of new drugs to treat neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In addition, DFB has also been studied for its potential applications in cancer research. DFB has been found to have cytotoxic activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Wirkmechanismus
Target of Action
It belongs to the class of organic compounds known as benzanilides , which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . Compounds with similar structures have been found to bind with high affinity to multiple receptors , which could potentially influence the activity of these receptors and result in various biological effects.
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DFB in laboratory experiments is its ability to selectively inhibit AChE. This allows researchers to study the effects of increased levels of acetylcholine on various biochemical and physiological processes. However, DFB also has some limitations. For example, DFB is not very stable and can degrade over time. Additionally, DFB can be toxic to certain cell types, so it should be used with caution in laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for the use of DFB in scientific research. One possible direction is to further explore its potential applications in drug discovery. Additionally, further research could be done to investigate the biochemical and physiological effects of DFB in more detail. Finally, further studies could be done to investigate the stability and toxicity of DFB, in order to improve its safety and effectiveness in laboratory experiments.
Synthesemethoden
DFB can be synthesized through a two-step process involving the reaction of 5-phenyl-1,2-oxazole with 2,6-difluorobenzamide. The first step involves the condensation reaction of 5-phenyl-1,2-oxazole with 2,6-difluorobenzamide in the presence of anhydrous sodium acetate and acetic acid. This reaction produces a mixture of N-acyl-2,6-difluorobenzamides, which can then be purified by column chromatography. The final step involves the reaction of the purified N-acyl-2,6-difluorobenzamides with excess 1,2-oxazole in the presence of sodium hydroxide. This reaction produces the desired product, 2,6-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide.
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-13-7-4-8-14(19)16(13)17(22)20-10-12-9-15(23-21-12)11-5-2-1-3-6-11/h1-9H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXALRIFEAGYED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.